

A Technical Guide to the Solubility of Levonorgestrel-D8 in Organic Solvents

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Compound of Interest

Compound Name: Levonorgestrel-D8

Cat. No.: B12419506

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This technical guide provides a comprehensive overview of the solubility of **Levonorgestrel-D8** in various organic solvents. **Levonorgestrel-D8** is the deuterated form of Levonorgestrel, a synthetic progestogen widely used in hormonal contraceptives. As a stable isotope-labeled internal standard, understanding its solubility is critical for the accurate preparation of stock solutions and the development of robust analytical methods in pharmacokinetic and metabolic studies.

Due to the limited availability of direct solubility data for **Levonorgestrel-D8**, this document primarily references data for unlabeled Levonorgestrel and other deuterated analogs like Levonorgestrel-D6. The substitution of hydrogen with deuterium atoms is generally not expected to significantly alter the physicochemical properties, including solubility in organic solvents. However, values should be considered approximate and serve as a strong baseline for experimental work.

Quantitative Solubility Data

The solubility of Levonorgestrel and its deuterated analogs in common organic solvents is summarized in the table below. It is important to note the discrepancies in reported values from different sources, which may arise from variations in experimental conditions such as temperature and purity of the compound and solvents.

Compound	Solvent	Solubility	Reference
Levonorgestrel-D6	Ethanol	~0.5 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	~5 mg/mL	[1]	
Dimethylformamide (DMF)	~5 mg/mL	[1]	
Levonorgestrel	Dimethyl Sulfoxide (DMSO)	~5 mg/mL	[2]
Dimethylformamide (DMF)	~5 mg/mL	[2]	
Ethanol	~0.2 mg/mL		
Methylene Chloride	Sparingly Soluble		
Acetone	Slightly Soluble		
Chloroform	Soluble		
Tetrahydrofuran (THF)	Soluble		
Norgestrel (Racemic)	Ethanol	~0.25 mg/mL	
Dimethyl Sulfoxide (DMSO)	~5 mg/mL		
Dimethylformamide (DMF)	~10 mg/mL		

Note: Norgestrel is a racemic mixture of levonorgestrel and dextronorgestrel; levonorgestrel is the biologically active component.

Experimental Protocols for Solubility Determination

A precise determination of solubility is typically achieved using the isothermal shake-flask method followed by a validated analytical quantification technique. This section outlines a standard protocol.

1. Isothermal Shake-Flask Method (Equilibrium)

This method is considered the gold standard for solubility determination.

- Objective: To create a saturated solution of **Levonorgestrel-D8** in a specific solvent at a constant temperature.
- Procedure:
 - Add an excess amount of solid **Levonorgestrel-D8** to a known volume of the selected organic solvent (e.g., ethanol, DMSO) in a sealed, inert vial. The excess solid ensures that saturation is achieved.
 - Place the vial in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
 - After equilibration, allow the suspension to settle.
 - Carefully extract an aliquot of the supernatant (the saturated solution) without disturbing the undissolved solid. Centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is required to remove all particulate matter.
 - Dilute the clear, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

2. Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

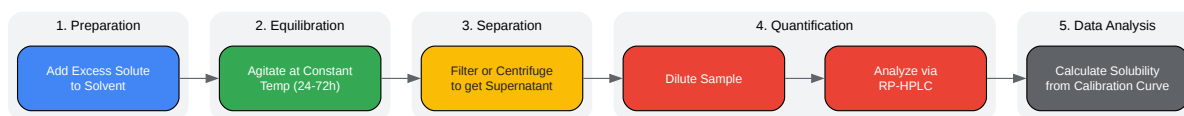
Once a saturated solution is prepared, the concentration of dissolved **Levonorgestrel-D8** is accurately measured, typically using RP-HPLC with UV detection.

- Objective: To quantify the concentration of **Levonorgestrel-D8** in the prepared saturated solution.

- Sample Preparation: Prepare a stock solution of **Levonorgestrel-D8** in a suitable solvent like Tetrahydrofuran (THF) or Acetonitrile (ACN). From this, create a series of standard solutions of known concentrations to generate a calibration curve.
- Example HPLC Method Parameters:
 - HPLC System: A standard HPLC system equipped with a pump, autosampler, and a PDA or UV detector.
 - Column: Hypersil ODS C8 (125 mm x 4.6 mm, 5 μ m) or Luna C18 (150 x 4.6 mm, 5 μ m).
 - Mobile Phase: An isocratic mixture of Acetonitrile (ACN) and water, typically in a 50:50 (v/v) ratio.
 - Flow Rate: 1.0 - 1.3 mL/min.
 - Injection Volume: 20 μ L.
 - Detection Wavelength: 241 nm or 242 nm.
 - Column Temperature: Ambient (e.g., 25°C).
- Analysis:
 - Inject the prepared standard solutions to establish a linear calibration curve (Peak Area vs. Concentration).
 - Inject the diluted sample from the shake-flask experiment.
 - Determine the concentration of the sample by interpolating its peak area from the calibration curve.
 - Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Visualized Workflow

The logical flow for determining the solubility of a compound is a multi-step process that ensures accuracy and reproducibility.



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Caption: Experimental workflow for determining compound solubility.

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